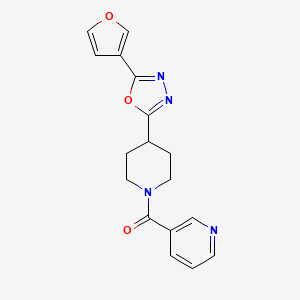
(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. Computational methods can also be used to predict these properties .Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis and Biological Evaluation
Microwave-assisted synthesis methods have been applied to generate novel pyrazoline and methanone derivatives, including structures similar to the compound of interest. These derivatives have been evaluated for their anti-inflammatory and antibacterial activities. Among them, certain compounds showed promising anti-inflammatory properties, while others displayed potent antibacterial activity. This approach is noted for its efficiency, yielding environmentally friendly results and requiring shorter reaction times compared to conventional methods (Ravula et al., 2016).
Antimicrobial and Antioxidant Activities of Azole Derivatives
Azole derivatives, including 1,3,4-oxadiazole compounds, have been synthesized from furan derivatives and assessed for their antimicrobial and antioxidant activities. These studies confirm the potential of such compounds in treating microbial infections and their possible utility as antioxidants. This line of research emphasizes the role of furan and oxadiazole derivatives in pharmaceutical applications, demonstrating their versatility and potential in developing new therapeutic agents (Başoğlu et al., 2013).
Heterocyclic Cores in Histamine H3 Receptor Antagonists
Compounds with a central hetero-aromatic linker, similar to the compound of interest, have been synthesized and tested for their affinity at the human histamine H3 receptor. This research underlines the importance of heterocyclic cores in designing receptor antagonists with potential therapeutic applications, highlighting the structural diversity and pharmacological potential of these compounds (Swanson et al., 2009).
Synthesis of Polysubstituted Furans
A novel, catalyst-free approach for synthesizing polysubstituted furans, including compounds with structural similarities to the one , showcases the potential of such methods in generating complex molecules efficiently. This research highlights the utility of furan derivatives in constructing complex molecular architectures, which can have various scientific and pharmaceutical applications (Damavandi et al., 2012).
Role of Oxadiazole Derivatives in Pharmaceutical Chemistry
Oxadiazole derivatives, a key structural motif in the compound of interest, play a significant role in pharmaceutical chemistry due to their wide range of biological activities. These derivatives are derived from furan and exhibit diverse biological properties, including antimicrobial and anti-inflammatory effects. Their significant potential in drug development underscores the importance of such heterocyclic compounds in medicinal chemistry (Sharma, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-17(13-2-1-6-18-10-13)21-7-3-12(4-8-21)15-19-20-16(24-15)14-5-9-23-11-14/h1-2,5-6,9-12H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBJRJZTVBFITE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=COC=C3)C(=O)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

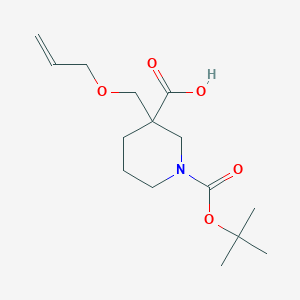



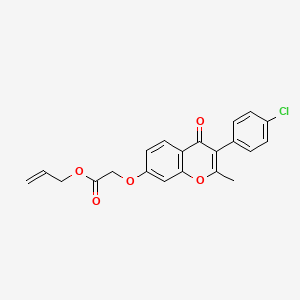
![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2412370.png)
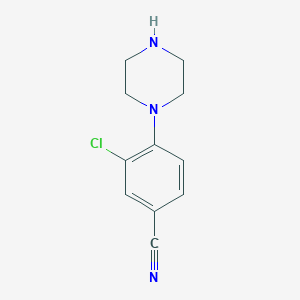

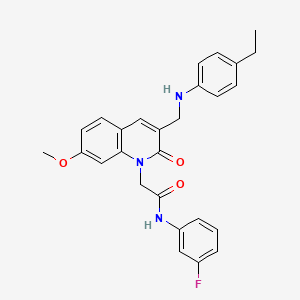


![2-chloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-4-carboxamide](/img/structure/B2412380.png)
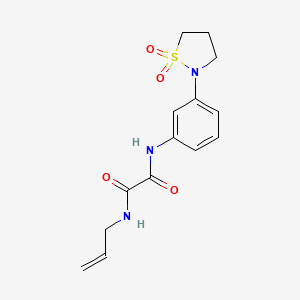
![Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2412384.png)